molecular formula C14H13N3O3S B2722897 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 1987207-87-3

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B2722897
CAS No.: 1987207-87-3
M. Wt: 303.34
InChI Key: IHQZADNKRWBQRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings, respectively.

Scientific Research Applications

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The chromene moiety may interact with DNA or proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-19-10-4-2-3-8-7-9(12(15)20-11(8)10)13(18)17-14-16-5-6-21-14/h2-6H,7,15H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQZADNKRWBQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C(C2)C(=O)NC3=NC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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